molecular formula C13H11F2N3O2 B2593752 N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251685-87-6

N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2593752
CAS No.: 1251685-87-6
M. Wt: 279.247
InChI Key: MVYCEVUSKKCFAM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-methyl-2-chloropyrimidine as the primary starting materials.

    Formation of Intermediate: The 2,4-difluoroaniline is reacted with chloroacetyl chloride to form N-(2,4-difluorophenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 4-methyl-2-chloropyrimidine in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or tool compound in biological studies.

    Industry: Could be used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)acetamide: Lacks the pyrimidinyl group, which may affect its biological activity and chemical properties.

    N-(2,4-difluorophenyl)-2-((4-chloropyrimidin-2-yl)oxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group on the pyrimidine ring.

Uniqueness

N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is unique due to the presence of both the difluorophenyl and methylpyrimidinyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c1-8-4-5-16-13(17-8)20-7-12(19)18-11-3-2-9(14)6-10(11)15/h2-6H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYCEVUSKKCFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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